tert-Butyl (1-(4-bromo-2-fluorophenyl)cyclopropyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(4-bromo-2-fluorophenyl)cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO2/c1-13(2,3)19-12(18)17-14(6-7-14)10-5-4-9(15)8-11(10)16/h4-5,8H,6-7H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFCJOGUTCBWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Conditions and Yields (Patent CN104418718A)
| Example | Solvent | Brominating Agent | Initiator | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 2 | Hexane | NBS | Diisopropyl azodicarboxylate | 83.0 | >96.8 |
| 4 | Toluene | Tetrabutyl tribromide | Benzoyl peroxide | 82.6 | >95.4 |
| 6 | Chloroform | NBS | Diisopropyl azodicarboxylate | 83.2 | >96.4 |
| 8 | CH₂Cl₂/CHCl₃ | Pyridinium tribromide | Diisopropyl azodicarboxylate | 82.5 | >96.0 |
Key findings:
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Solvent polarity : Non-polar solvents (hexane, toluene) minimize side reactions compared to polar aprotic solvents.
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Initiator role : Diisopropyl azodicarboxylate improves bromine radical generation, enhancing regioselectivity at the para position.
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Temperature : Reactions conducted at 20–25°C prevent thermal decomposition of the cyclopropane ring.
The Boc group is introduced via nucleophilic substitution or carbamate exchange. While direct methods are not explicitly detailed in the cited patents, analogous procedures involve reacting 1-(4-bromo-2-fluorophenyl)cyclopropylamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF. GlpBio’s technical data for the compound (CAS 827628-31-9) confirms the use of Boc protection, though specific reaction conditions are proprietary. General best practices include:
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Base selection : Triethylamine or DMAP for proton scavenging.
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Solvent : Dichloromethane or THF at 0–5°C to minimize racemization.
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Workup : Aqueous extraction followed by silica gel chromatography (hexane/ethyl acetate).
Process Optimization and Industrial-Scale Considerations
Continuous Flow Reactors
Patent CN104418718A highlights the use of continuous flow systems for bromination, reducing reaction times from 6–8 hours to <2 hours while maintaining yields >80%. This approach minimizes exothermic hazards associated with bulk bromine handling.
Solvent Recycling
Hexane and toluene are recovered via distillation (≥95% purity) and reused in subsequent batches, aligning with green chemistry principles.
Quality Control
HPLC monitoring (e.g., >96% purity in Example 2) ensures intermediate fidelity. Residual solvent limits adhere to ICH Q3C guidelines, with DMF and THF maintained below 500 ppm.
Comparative Analysis of Synthetic Routes
| Route | Steps | Total Yield (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Acylation-Bromination | 2 | 68–70 | 120–150 | High |
| Grignard-Formylation | 3 | 55–60 | 200–220 | Moderate |
Route Acylation-Bromination is preferred for industrial applications due to fewer steps and lower reagent costs.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-(4-bromo-2-fluorophenyl)cyclopropyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Hydrogen peroxide (H2O2) in the presence of a catalyst can be used for oxidation.
Reduction Reactions: Sodium borohydride (NaBH4) in methanol is a typical reducing agent.
Major Products Formed:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (1-(4-bromo-2-fluorophenyl)cyclopropyl)carbamate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-bromo-2-fluorophenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Structural and Electronic Differences
- Fluorine’s electronegativity may enhance hydrogen-bonding interactions in target binding compared to bromine or chlorine .
- Aromatic System : The pyridine analog (1257637-75-4) introduces a nitrogen atom, improving aqueous solubility and enabling π-stacking interactions in enzyme active sites .
- Stereochemistry : Enantiomers like ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate highlight the importance of spatial arrangement in drug-receptor interactions .
Research Findings and Data
Biological Activity
tert-Butyl (1-(4-bromo-2-fluorophenyl)cyclopropyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C11H13BrFNO2
- Molecular Weight : 290.13 g/mol
- CAS Number : 209958-42-9
The compound features a tert-butyl group, a cyclopropyl ring, and a bromo-fluoro-substituted phenyl moiety, which contribute to its distinct chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate various biochemical pathways, potentially leading to inhibition or activation of specific cellular functions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in signaling pathways, similar to other carbamate derivatives that affect kinases like GSK-3β and ROCK-1 .
- Receptor Modulation : Interaction with receptors can alter downstream signaling cascades, influencing cellular responses.
Biological Activity
Research has identified several biological activities associated with this compound:
1. Anticancer Activity
Studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, derivatives that inhibit GSK-3β have shown promise in reducing tumor growth in preclinical models .
2. Neuroprotective Effects
Preliminary investigations suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds that modulate signaling pathways related to neuronal survival are of significant interest for therapeutic development .
3. Cytotoxicity Assessment
Cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2 cells) revealed variable effects on cell viability, with some derivatives maintaining high viability even at elevated concentrations . This suggests a favorable safety profile for further development.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | GSK-3β Inhibition IC50 (nM) | Cytotoxicity (IC50 in µM) |
|---|---|---|
| This compound | TBD | TBD |
| Compound A (similar structure) | 8 | >100 |
| Compound B (different substituents) | 20 | 50 |
Case Studies
Recent studies have focused on the synthesis and evaluation of carbamate derivatives for their pharmacological properties:
- Study on GSK-3β Inhibition : A series of carbamate derivatives were synthesized and tested for their inhibitory effects on GSK-3β. The most potent compounds exhibited IC50 values as low as 8 nM, highlighting the potential for developing selective inhibitors from this chemical class .
- Neuroprotective Screening : Research evaluating the neuroprotective effects of various carbamates demonstrated that certain modifications could enhance protective effects against oxidative stress in neuronal cells .
Q & A
Basic Synthesis: What are the key considerations for synthesizing tert-Butyl (1-(4-bromo-2-fluorophenyl)cyclopropyl)carbamate in a laboratory setting?
Methodological Answer:
The synthesis typically involves reacting tert-butyl carbamate with 1-(4-bromo-2-fluorophenyl)cyclopropylamine under basic conditions. Key steps include:
- Base Selection: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates carbamate linkage formation .
- Solvent Choice: Dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions minimizes side reactions .
- Temperature Control: Maintain 0–25°C to prevent decomposition of sensitive intermediates .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) yields ≥97% purity, verified via HPLC or LC-MS .
Advanced Synthesis: How can reaction conditions be optimized to improve cyclopropane ring stability during synthesis?
Methodological Answer:
Cyclopropane rings are strain-sensitive. Optimization strategies include:
- Low-Temperature Reaction Phases: Reduces ring-opening side reactions .
- Steric Protection: Use bulky bases (e.g., NaH) to minimize nucleophilic attack on the cyclopropane .
- Kinetic vs. Thermodynamic Control: Adjust solvent polarity (e.g., THF for kinetic stabilization) to favor cyclopropane retention .
- Post-Synthesis Analysis: Confirm ring integrity via ¹H NMR (δ 0.8–1.2 ppm for cyclopropane protons) and X-ray crystallography .
Basic Characterization: What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₁₄H₁₆BrFNO₂) with <2 ppm error .
- HPLC/LC-MS: Assess purity (≥97%) and detect trace impurities .
Advanced Biological Applications: How can structure-activity relationship (SAR) studies be designed to evaluate its enzyme inhibition potential?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with halogen substitutions (e.g., Cl instead of Br) or modified cyclopropane substituents .
- In Vitro Assays:
- Enzyme Inhibition: Use fluorogenic substrates (e.g., protease or kinase assays) with IC₅₀ determination .
- Binding Affinity: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
- Computational Modeling: Molecular docking (AutoDock Vina) and MD simulations to predict binding modes and SAR trends .
Data Contradiction: How to resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
- Variable Control: Standardize assay conditions (pH, temperature, solvent/DMSO concentration) to minimize artifacts .
- Compound Purity Verification: Re-analyze batches via HPLC; impurities >3% may skew results .
- Target Selectivity Profiling: Use kinase/GPCR panels to identify off-target effects contributing to contradictory data .
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
Stability and Storage: What conditions are critical for maintaining the compound’s stability in long-term studies?
Methodological Answer:
- Storage: -20°C under inert gas (argon) in amber vials to prevent hydrolysis of the carbamate group .
- Stability Monitoring:
Advanced Mechanistic Studies: How to investigate its potential as a covalent inhibitor via electrophilic functional groups?
Methodological Answer:
- Electrophilicity Assessment:
- DFT Calculations: Compute Fukui indices to identify reactive sites (e.g., carbamate carbonyl) .
- Kinetic Studies: Measure reaction rates with nucleophiles (e.g., glutathione) to confirm covalent binding .
- Mass Spectrometry: LC-MS/MS to detect adduct formation with cysteine residues in target proteins .
Safety and Handling: What precautions are necessary for safe laboratory handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
- Ventilation: Use fume hoods to avoid inhalation of fine particulates .
- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
Advanced Applications: How can this compound serve as a precursor in PROTAC (Proteolysis-Targeting Chimera) design?
Methodological Answer:
- Linker Integration: Attach E3 ligase ligands (e.g., thalidomide analogs) via the carbamate’s amine group .
- Cell-Based Efficacy:
- Western Blotting: Monitor target protein degradation (e.g., BRD4) in HEK293 or HCT116 cells .
- CRISPR Knockout: Validate mechanism using E3 ligase (e.g., VHL)-knockout cell lines .
Navigating Limited Data: What strategies are recommended for designing novel studies when published research is scarce?
Methodological Answer:
- Analog-Based Inference: Extrapolate from structurally similar compounds (e.g., tert-butyl carbamates with halophenyl groups) .
- High-Throughput Screening (HTS): Test against diverse target libraries (e.g., Eurofins Panlabs) to identify unexpected bioactivities .
- Collaborative Validation: Share preliminary data via preprint platforms (e.g., bioRxiv) for peer feedback before full publication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
